3,4-Dimethylphenyl (4-methylphenyl)carbamate
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Overview
Description
3,4-DIMETHYLPHENYL N-(4-METHYLPHENYL)CARBAMATE is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as insecticides, herbicides, and pharmaceuticals. This particular compound is characterized by the presence of two methyl groups on the phenyl ring and a carbamate linkage between the 3,4-dimethylphenyl and 4-methylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHYLPHENYL N-(4-METHYLPHENYL)CARBAMATE typically involves the reaction of 3,4-dimethylaniline with 4-methylphenyl isocyanate. The reaction is carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHYLPHENYL N-(4-METHYLPHENYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions can be carried out using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3,4-DIMETHYLPHENYL N-(4-METHYLPHENYL)CARBAMATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including insecticidal and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-DIMETHYLPHENYL N-(4-METHYLPHENYL)CARBAMATE involves the inhibition of specific enzymes, such as acetylcholinesterase, which is crucial for nerve function. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter. This results in prolonged nerve impulses, which can be lethal to insects and other pests .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethylphenyl N-methylcarbamate
- N-(3,4-dimethylphenyl)cyclohexanecarboxamide
- 4-(Methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate
Uniqueness
3,4-DIMETHYLPHENYL N-(4-METHYLPHENYL)CARBAMATE is unique due to its specific substitution pattern on the phenyl rings, which can influence its reactivity and biological activity. The presence of both 3,4-dimethyl and 4-methyl groups can affect the compound’s steric and electronic properties, making it distinct from other carbamates .
Properties
Molecular Formula |
C16H17NO2 |
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Molecular Weight |
255.31 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C16H17NO2/c1-11-4-7-14(8-5-11)17-16(18)19-15-9-6-12(2)13(3)10-15/h4-10H,1-3H3,(H,17,18) |
InChI Key |
ATXVWMGTHLAKJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OC2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
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